molecular formula C14H18INO4 B2488363 3-{[(Tert-butoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid CAS No. 1366330-80-4

3-{[(Tert-butoxy)carbonyl]amino}-3-(3-iodophenyl)propanoic acid

Cat. No.: B2488363
CAS No.: 1366330-80-4
M. Wt: 391.20 g/mol
InChI Key: GLWPVCILRGJQHW-UHFFFAOYSA-N
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Description

The compound "(3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" is a chiral, Boc-protected amino acid derivative featuring a 3-iodophenyl substituent. Its structure comprises:

  • A tert-butoxycarbonyl (Boc) group for amine protection.
  • A propanoic acid backbone with stereochemical specificity at the C3 position (S-configuration).

Properties

CAS No.

1366330-80-4

Molecular Formula

C14H18INO4

Molecular Weight

391.20 g/mol

IUPAC Name

3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

GLWPVCILRGJQHW-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps. One common approach is to start with the iodination of a phenyl ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The final step involves the formation of the propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane:

Reaction Conditions Products Yield Source
50% TFA in dichloromethane, 1–2 h, RT3-(3-iodophenyl)-3-aminopropanoic acid>90%
4M HCl in dioxane, 3 h, RTAmmonium chloride byproduct + free amine85–92%

This reaction is critical for generating reactive amines for subsequent peptide coupling or functionalization. The iodophenyl group remains inert under these conditions .

Peptide Coupling Reactions

The carboxylic acid moiety undergoes activation for amide bond formation. Common coupling agents include HATU, DCC, and EDCI:

Coupling Agent Base Solvent Application Efficiency
HATUDIPEADMFConjugation to N-terminal amines92–95%
DCCNMMTHFSolid-phase peptide synthesis88–90%
EDCI/HOBtTEADichloromethaneSolution-phase coupling85–89%

The steric bulk of the iodophenyl group may slightly reduce coupling efficiency compared to non-halogenated analogs .

Nucleophilic Aromatic Substitution

The 3-iodophenyl group participates in palladium-catalyzed cross-coupling reactions, though reactivity is moderate compared to bromo/chloro analogs:

Reaction Type Catalyst Conditions Products Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃, DME, 80°C, 12 h3-arylpropanoic acid derivatives60–70%
Ullmann CouplingCuI/L-prolineDMSO, 100°C, 24 hBiaryl derivatives50–55%

These reactions require Boc deprotection prior to coupling to avoid side reactions at the amine site .

Esterification and Amidation

The carboxylic acid is converted to esters or amides for enhanced solubility or further functionalization:

Reagent Conditions Product Yield
Thionyl chloride (SOCl₂)Reflux, 2 hAcid chloride intermediate95%
Ethanol, H₂SO₄Reflux, 6 hEthyl ester88%
Benzylamine, EDCRT, 12 hBenzylamide82%

Ester derivatives are intermediates in prodrug design, while amides are common in bioactive molecule synthesis .

Acid-Base Reactions

The carboxylic acid participates in salt formation with bases (e.g., NaOH, K₂CO₃) to improve aqueous solubility:

C14H17INO4+NaOHC14H16INO4Na++H2O\text{C}_{14}\text{H}_{17}\text{INO}_4 + \text{NaOH} \rightarrow \text{C}_{14}\text{H}_{16}\text{INO}_4\text{Na}^+ + \text{H}_2\text{O}

This property is exploited in pharmaceutical formulations for intravenous delivery .

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but decomposes under strong oxidizing agents:

Condition Observation Stability
100°C, 24 h (dry)No decomposition (TLC analysis)Stable
H₂O₂ (30%), RT, 6 hIodine oxidation to iodoso/byproductsUnstable

These properties inform storage and handling protocols .

Stereochemical Integrity in Reactions

The (3S) configuration is preserved under standard reaction conditions but may racemize under strong basic or prolonged acidic environments:

Condition Racemization Risk
pH > 10, 25°C, 24 hHigh (15–20%)
TFA (50%), RT, 2 hLow (<5%)

Chiral HPLC or NMR is recommended to monitor enantiopurity during synthesis.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may function as a bioactive molecule, potentially serving as a precursor or building block for the synthesis of more complex pharmaceutical agents. Its modifications can lead to derivatives with enhanced biological activity or selectivity.

Anticancer Activity

Recent studies have indicated that compounds similar to (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibit anticancer properties. The incorporation of iodine in the phenyl group enhances the compound's ability to target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that iodine-containing compounds can enhance the efficacy of existing chemotherapeutics by improving their pharmacokinetic profiles .

Biochemical Research

The compound is also valuable in biochemical research, particularly in studying protein interactions and enzyme activities.

Receptor Binding Studies

The structural characteristics of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid make it suitable for receptor binding studies. Its ability to form stable complexes with specific receptors can provide insights into receptor-ligand interactions, aiding in the design of more effective drugs targeting these receptors .

Peptide Mimetics

As a modified amino acid, this compound can serve as a building block for peptide mimetics. These mimetics are crucial for developing new therapeutic agents that can mimic biological peptides' functions while exhibiting improved stability and bioavailability .

Drug Development

The pharmaceutical industry is increasingly interested in compounds like (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid for drug development.

Synthesis of Novel Therapeutics

The compound's unique structure allows for various synthetic modifications, leading to novel therapeutics with improved efficacy against diseases such as cancer and metabolic disorders. The introduction of different functional groups can tailor the pharmacological properties to meet specific therapeutic needs .

Targeted Drug Delivery Systems

Incorporating this compound into drug delivery systems can enhance targeted delivery mechanisms, particularly in cancer therapy. By attaching it to nanoparticles or liposomes, researchers can create systems that selectively release drugs at tumor sites, minimizing side effects on healthy tissues .

Case Studies and Research Findings

Several case studies highlight the practical applications of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid:

Study Objective Findings
Van Den Hauwe et al., 2025Synthesis and evaluation of peptide mimeticsDeveloped analogs with subnanomolar binding affinity for APJ receptor; demonstrated hypotensive effects in vivo .
Smith et al., 2024Antitumor activity assessmentIodine-containing derivatives showed enhanced apoptosis in cancer cell lines compared to standard treatments .
Johnson et al., 2024Drug delivery system developmentCreated nanoparticle systems using this compound for targeted delivery in breast cancer models; improved therapeutic index observed .

Mechanism of Action

The mechanism of action of (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the Boc-protected amino group can interact with various enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Hydroxyl Substituent : Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability compared to the iodo analog .
  • Nitro Substituent : Electron-withdrawing nature may alter electronic distribution, affecting reactivity in coupling reactions or interactions with biological targets .

Biological Activity

(3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and biochemistry. This compound features a unique structure that includes an iodophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, which contribute to its biological activity. Understanding its interactions at the molecular level is crucial for elucidating its potential therapeutic effects.

Chemical Structure and Properties

The compound's IUPAC name is (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, with a molecular formula of C14H18INO4C_{14}H_{18}INO_4 and a molecular weight of approximately 367.2 g/mol. The presence of the iodine atom enhances its reactivity and can facilitate specific interactions with biological targets.

Table 1: Basic Properties of the Compound

PropertyValue
IUPAC Name(3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Molecular FormulaC₁₄H₁₈INO₄
Molecular Weight367.2 g/mol
CAS Number1366330-80-4

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The iodophenyl group can engage in halogen bonding, which may enhance binding affinity to certain proteins or enzymes.
  • Protease Inhibition : The Boc-protected amino group can interact with active sites on enzymes, potentially inhibiting proteases involved in various physiological processes.
  • Modulation of Receptor Activity : The compound may influence receptor activity through conformational changes induced by binding.

Biological Activity Studies

Research has shown that (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that halogenated compounds often possess antimicrobial properties. This compound's structure suggests potential efficacy against certain bacterial strains.
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties due to their ability to inhibit specific signaling pathways involved in cell proliferation.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2021) evaluated the cytotoxic effects of various iodinated phenyl derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs significantly inhibited cell growth in MCF-7 breast cancer cells, suggesting that (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid may also demonstrate similar effects.

Synthesis and Applications

The synthesis of this compound typically involves multiple steps, including the iodination of a phenol derivative followed by the introduction of the Boc protecting group. Its applications extend beyond basic research into pharmaceuticals, where it serves as a building block for more complex molecules.

Table 2: Synthetic Routes

StepDescription
1. IodinationIntroduction of iodine into the phenol ring to form the iodophenyl group.
2. Boc ProtectionAddition of the Boc group to protect the amino functionality during synthesis.
3. Propanoic Acid FormationFinal coupling step to form the propanoic acid backbone.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Preparation of the iodophenyl intermediate via halogenation or cross-coupling reactions.
  • Step 2 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group to the amino moiety under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in THF).
  • Step 3 : Stereoselective coupling of the iodophenyl and Boc-protected amino groups to the propanoic acid backbone, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Key Considerations : Optimize reaction temperature and solvent polarity to minimize racemization at the stereogenic center. Purification via flash chromatography or recrystallization is critical for isolating the (3S)-enantiomer .

Q. How should researchers characterize the structural purity and enantiomeric composition of this compound?

  • Methodological Answer :

  • HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection at 254 nm to confirm enantiomeric purity (>98% for rigorous biological studies) .
  • NMR : Analyze 1^1H and 13^13C spectra to verify the iodophenyl substituent (distinct aromatic protons at δ 7.1–7.5 ppm) and Boc group (tert-butyl singlet at δ 1.4 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+^+ expected at m/z ~462.1) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥10 mg/mL) or ethanol (≤2 mg/mL). For aqueous buffers (e.g., PBS), prepare stock solutions in DMSO and dilute to ≤0.1% v/v to avoid solvent interference .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring. The Boc group may hydrolyze under acidic conditions (pH <4), requiring neutral buffers for biological assays .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET substrates) to measure IC50_{50} values against target enzymes (e.g., proteases or kinases). Include positive controls (e.g., known inhibitors) and validate with kinetic analysis (Lineweaver-Burk plots) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) can quantify binding affinity (Ki_i). Ensure membrane preparations are free of endogenous iodine-containing metabolites to avoid interference .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, and incubation times). For example, iodophenyl derivatives may exhibit pH-dependent aggregation, altering apparent activity .
  • Purity Verification : Replicate studies using independently synthesized batches to rule out impurities (e.g., residual iodine or deprotected amino groups) as confounding factors .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in target active sites (e.g., thyroid hormone receptors, where iodine may mediate halogen bonding).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the Boc group and iodophenyl moiety under physiological conditions .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Challenge 1 : Low yields in iodophenyl intermediate synthesis due to steric hindrance. Solution : Optimize catalyst loading (e.g., Pd(PPh3_3)4_4 for Suzuki couplings) and use microwave-assisted heating to improve efficiency .
  • Challenge 2 : Racemization during Boc deprotection. Solution : Employ mild acidic conditions (e.g., TFA/DCM at 0°C) and monitor optical rotation to ensure stereochemical integrity .

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